molecular formula C14H19N B13283553 N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13283553
M. Wt: 201.31 g/mol
InChI Key: RPVBJEBTHPXKRD-UHFFFAOYSA-N
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Description

Contextual Significance of Indane-Based Chemical Entities in Contemporary Medicinal Chemistry

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. tudublin.ie This designation stems from its recurring presence in a variety of biologically active compounds. tudublin.ie The rigid conformation of the indane scaffold provides a fixed orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. oup.com

Indane and its analogs, such as indene (B144670), 1-indanone (B140024), and 1,3-indandione, offer a rich platform for rational drug design due to the diverse chemical properties inherent in their fused aromatic and aliphatic ring systems. nih.gov This structural versatility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological profiles. oup.comnih.gov Consequently, the indane nucleus is a key component in several commercially successful pharmaceuticals, including the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug Sulindac, and the Alzheimer's disease medication Donepezil. oup.comnih.gov The therapeutic reach of indane-based compounds extends to neuroprotective and anticancer applications, highlighting the broad utility of this chemical scaffold. oup.comnih.gov

Rationale for Investigating N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine within the Aminoindane Pharmacophore Class

The aminoindane pharmacophore, characterized by an amine group attached to the indane skeleton, has a rich history in pharmacological research. Initially, these compounds were explored for their potential vasoactive and bronchodilatory effects, owing to their structural similarity to phenethylamines like ephedrine. researchgate.net Subsequent research unveiled their potential as anti-Parkinsonian agents and their intriguing psychoactive properties, often mediated through interactions with the serotonin (B10506) and dopamine (B1211576) systems. researchgate.net

The investigation of this compound is a logical progression within this class. The introduction of a cyclopentyl group to the nitrogen of the 1-aminoindane core can significantly influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. These modifications can, in turn, alter its binding affinity and selectivity for specific biological targets. The exploration of N-substituted aminoindanes is driven by the goal of optimizing therapeutic effects while minimizing off-target interactions.

Overview of Research Trajectories for this compound and Related Structural Analogs

Research into this compound and its analogs has followed several promising trajectories, primarily focusing on their neurological and enzymatic targets. A significant area of investigation has been the development of selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.gov By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, thereby alleviating some of the motor symptoms of the disease.

Another key research direction involves the interaction of aminoindanes with monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). elsevierpure.com The modulation of these transporters is a cornerstone of treatment for a variety of psychiatric and neurological disorders. Structure-activity relationship studies of various 1-aminoindane derivatives have been conducted to understand how different substituents on the indane ring and the amine group affect their potency and selectivity for these transporters. nih.gov

Furthermore, the synthesis and characterization of closely related analogs, such as N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, provide valuable insights into the chemical space around this pharmacophore and its potential for further derivatization to explore a wider range of biological activities. researchgate.net

Detailed Research Findings

The following tables present a curated summary of research findings for structural analogs of this compound, offering a comparative overview of their biological activities.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-amine Derivatives

CompoundIC50 (μM) for MAO-B InhibitionReference
L40.11 nih.gov
L80.18 nih.gov
L160.27 nih.gov
L170.48 nih.gov
Selegiline (Reference)Similar to test compounds nih.gov

Table 2: Monoamine Transporter Interaction of 2-Aminoindane Analogs

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
2-Aminoindane (2-AI)43986>10,000 elsevierpure.com

Table 3: Receptor Binding Affinities (Ki, nM) of 2-Aminoindane Analogs

CompoundSERT Ki (nM)Reference
MDAI4,822 elsevierpure.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H19N/c1-4-8-13-11(5-1)9-10-14(13)15-12-6-2-3-7-12/h1,4-5,8,12,14-15H,2-3,6-7,9-10H2

InChI Key

RPVBJEBTHPXKRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine

Established Synthetic Routes for N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine and Analogs

The synthesis of this compound is primarily achieved through multi-step sequences that begin with the formation of the indane core, followed by the introduction of the requisite amine functionality.

Precursor Synthesis and Functional Group Interconversions Leading to the Indane Core

The 2,3-dihydro-1H-inden-1-one (1-indanone) scaffold is the pivotal precursor for the synthesis of this compound. The construction of this indane core can be accomplished through several established synthetic methodologies.

Classical approaches often involve intramolecular Friedel-Crafts reactions. For instance, the cyclization of 3-phenylpropanoic acid or its corresponding acyl chloride using strong acids or Lewis acids provides a direct route to 1-indanone (B140024). preprints.org However, these methods can be limited by harsh conditions and the potential for unwanted side reactions. preprints.org

More contemporary methods, such as the Nazarov cyclization, offer an alternative pathway. This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones, which can be prepared from chalcones. preprints.org While effective, this method requires specific precursors and conditions to achieve high yields. preprints.org Other strategies for synthesizing substituted indanones include tandem reactions like the [2+2] cycloaddition followed by a Nazarov reaction, or transition metal-catalyzed intramolecular annulations. organic-chemistry.org

The following table summarizes various synthetic strategies for the indanone core, which serves as a key intermediate.

Method Starting Materials Key Reagents/Conditions Advantages/Disadvantages
Intramolecular Friedel-Crafts 3-Phenylpropanoic acid derivativesPolyphosphoric acid (PPA), AlCl₃Direct route; can require harsh conditions. preprints.org
Nazarov Cyclization Chalcone derivativesTrifluoroacetic acid (TFA), Microwave irradiationForms conformationally constrained products; yields can be variable. preprints.org
Rhodium-Catalyzed Tandem Reaction Internal alkynesRhodium catalyst, Water (solvent)Mild and sustainable conditions. organic-chemistry.org
Copper-Catalyzed Annulation 2-Ethynylbenzaldehyde derivativesCopper catalystMild conditions, good yields for 3-hydroxy-1-indanones. organic-chemistry.org

Introduction of the Cyclopentyl Amine Moiety via Amination Reactions

The most direct and widely employed method for introducing the N-cyclopentyl amine group onto the indane core is the reductive amination of 1-indanone with cyclopentylamine (B150401). evitachem.comresearchgate.net This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

The reaction proceeds by mixing 1-indanone and cyclopentylamine, often in the presence of a suitable catalyst and a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium on carbon, Pd/C). researchgate.netmdpi.com The choice of reagents and conditions can influence the reaction's efficiency and selectivity. For example, using molecular hydrogen as the reductant is considered a green and efficient approach. researchgate.net

In some synthetic schemes, a precursor to 1-indanone, such as 3-bromoindan-1-one, is first reacted with cyclopentanamine in the presence of a base like triethylamine (B128534) to form an intermediate, which is subsequently processed. evitachem.comtudublin.ie

The table below outlines common conditions for the reductive amination step.

Reducing Agent Catalyst (if applicable) Solvent Key Features
H₂ Co-VB1/C, Pd/C, Raney NickelMethanol, EthanolGreen methodology, high atom economy. researchgate.netgoogle.com
NaBH₄ NoneMethanol, EthanolMild conditions, readily available reagent. google.com
Polymethylhydrosiloxane (PMHS) AlCl₃EthanolCost-effective and stable reducing agent. researchgate.net

Stereoselective Synthesis Approaches for this compound Stereoisomers

Since the C1 position of the indane ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through two main strategies: chiral resolution or asymmetric synthesis.

Chiral Resolution: This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers. This is typically accomplished by reacting the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form a pair of diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base. google.com

Asymmetric Synthesis: A more modern and efficient approach is the direct synthesis of a single enantiomer. Asymmetric reductive amination is a powerful tool for this purpose. researchgate.net This can be achieved using chiral catalysts or biocatalysts. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the reductive amination of ketones with high enantioselectivity, offering a green and direct route to chiral amines. researchgate.netnih.gov These biocatalytic methods are gaining traction as they operate under mild conditions and can provide very high enantiomeric excess.

Derivatization Strategies and Analogue Generation from the this compound Scaffold

The this compound structure serves as a versatile scaffold for the generation of a diverse range of chemical analogs through derivatization. Modifications can be targeted at the indane ring system or the cyclopentyl moiety.

Modifications on the Indane Ring System

The indane ring offers multiple sites for chemical modification. The aromatic portion of the ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce various substituents, thereby modulating the electronic and steric properties of the molecule.

Furthermore, the aliphatic portion of the indane ring can be functionalized. For example, oxidation at the C3 position can introduce a ketone, leading to derivatives like N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. tudublin.ie This was achieved by first synthesizing 3-bromoindan-1-one from indan-1-one using N-Bromosuccinimide, followed by reaction with cyclopentanamine. tudublin.ie The resulting secondary amine can then be acylated, for instance with acetic anhydride (B1165640), to yield the final acetamide (B32628) derivative. tudublin.ie

The following table presents examples of derivatization on the indane ring.

Derivative Name Modification Type Reagents Used Reference
N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamideOxidation and AcylationNBS, Cyclopentanamine, Acetic Anhydride tudublin.ie
2,3-dihydro-N-2-propen-1-yl-1H-inden-1-amineN-AlkylationN/A (Example of N-substitution on indan-1-amine) chemicalbook.com

Substitutions on the Cyclopentyl Moiety

Modification of the cyclopentyl ring is another strategy for generating analogs. While direct derivatization of the cyclopentyl group on the pre-formed this compound scaffold is less commonly documented, analogs can be synthesized by employing substituted cyclopentylamines in the initial reductive amination step. For instance, using methylcyclopentylamine in place of cyclopentylamine in the reaction with 1-indanone would yield the corresponding N-(methylcyclopentyl)-2,3-dihydro-1H-inden-1-amine.

This approach allows for the introduction of a wide variety of substituents onto the cyclopentyl ring, provided the requisite substituted cyclopentylamines are accessible. The synthesis of these substituted amines can be achieved through methods like the reductive amination of substituted cyclopentanones. researchgate.net

Alterations of the Amine Linkage and Side Chains of this compound

The secondary amine functionality and the cyclopentyl side chain of this compound serve as key points for chemical modification to generate a variety of derivatives. These transformations are pivotal in exploring the structure-activity relationships of this class of compounds. Research has focused on alterations of the nitrogen atom through reactions like acylation and alkylation, as well as potential modifications of the cyclopentyl ring.

Alterations of the Amine Linkage

The nitrogen atom in this compound is nucleophilic and can readily participate in reactions to form new covalent bonds, thereby altering the nature of the amine linkage.

N-Acylation:

A common transformation of the secondary amine is N-acylation, which converts the amine into an amide. This reaction is typically achieved by treating the amine with an acylating agent such as an acid anhydride or an acyl chloride in the presence of a base. A notable example is the acylation of a closely related precursor, N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)amine, to yield N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. tudublin.ie This transformation introduces an acetyl group onto the nitrogen atom, fundamentally changing its electronic properties from a basic amine to a neutral amide. tudublin.ie

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) and often employs a tertiary amine base, such as triethylamine, to neutralize the acidic byproduct. tudublin.ie A catalyst, for instance, 4-dimethylaminopyridine (B28879) (DMAP), may also be used to enhance the reaction rate. tudublin.ie

Table 1: N-Acylation of N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)amine

ReactantAcylating AgentBaseCatalystSolventReaction TimeTemperatureYieldReference
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)amineAcetic anhydrideTriethylamineDMAPDCM2 hRoom Temp.54% tudublin.ie

This table is interactive. Click on the headers to sort.

N-Alkylation:

Another significant modification of the amine linkage is N-alkylation, which involves the introduction of an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This reaction is generally accomplished by treating the amine with an alkyl halide. wikipedia.org The reactivity of the alkyl halide and the specific reaction conditions can be tailored to control the extent of alkylation. For secondary amines, this transformation is generally straightforward, as overalkylation to a quaternary ammonium (B1175870) salt is the subsequent step. wikipedia.org

While specific examples detailing the N-alkylation of this compound are not prevalent in the reviewed literature, the general principles of amine chemistry suggest that this compound would readily react with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base to afford the corresponding tertiary amines. organic-chemistry.org

Alterations of the Side Chains

Such alterations would likely be achieved by using a pre-functionalized cyclopentylamine in the initial synthesis of the this compound core structure. For instance, cyclopentylamines bearing hydroxyl, keto, or other functional groups could be employed. Post-synthetic modification of the cyclopentyl ring is also a theoretical possibility but may be complicated by challenges in achieving regioselectivity and potential interference from the rest of the molecule.

Structural Elucidation and Conformational Analysis of N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine

Spectroscopic Characterization Techniques in Structural Confirmation

The definitive structure of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine is established through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indane ring, the aliphatic protons of the indane's five-membered ring, and the protons of the N-cyclopentyl group. The protons on the dihydroindene moiety would appear as complex multiplets, while the methine proton attached to the nitrogen would be a distinct signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of the different carbon environments, including the aromatic carbons, the aliphatic carbons of both the indane and cyclopentyl rings, and the specific carbon atom bonded to the amine group.

IR Spectroscopy: The IR spectrum is characterized by absorption bands typical for secondary amines and aromatic rings. A key feature is the N-H stretching vibration, which typically appears in the region of 3300-3500 cm⁻¹. mdpi.com Bending vibrations for the N-H group are also expected. Furthermore, characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching vibrations for the benzene (B151609) ring, would be present. mdpi.comresearchgate.net

Mass Spectrometry: Mass spectrometry determines the molecular weight of the compound, and its fragmentation pattern provides further evidence for its structure. The molecular ion peak would correspond to the exact mass of this compound (C₁₄H₁₉N), which is approximately 201.31 g/mol .

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals for aromatic, aliphatic indane, and cyclopentyl protons.
¹³C NMRDistinct peaks for aromatic and aliphatic carbons.
IR SpectroscopyN-H stretching and bending vibrations; aromatic and aliphatic C-H stretching.
Mass SpectrometryMolecular ion peak confirming the molecular formula C₁₄H₁₉N.

X-ray Crystallographic Analysis of this compound and its Derivatives

While specific crystallographic data for the parent compound this compound is not widely available, detailed analysis has been performed on its derivative, N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. tudublin.ieiucr.org This analysis provides significant insights into the probable solid-state structure of the core indane and cyclopentyl moieties.

Molecular Conformation and Geometry within the Crystalline State

The X-ray diffraction study of N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide reveals a precise three-dimensional structure. tudublin.ie The molecule consists of an indane moiety linked via a nitrogen atom to both an acetamide (B32628) group and a cyclopentane (B165970) ring. tudublin.ieiucr.org In this derivative, the nitrogen atom adopts a trigonal planar geometry. tudublin.ieiucr.org The indane system itself is nearly planar, with slight puckering in the five-membered ring. The cyclopentane ring typically adopts a flexible conformation, such as an envelope or twist, to minimize steric strain.

Structural FeatureObservation in the DerivativeReference
Core MoietiesIndane moiety connected to a cyclopentane ring via a nitrogen atom. tudublin.ie
Nitrogen Atom GeometryTrigonal planar. tudublin.ieiucr.org
Indane RingLargely planar with minor puckering. tudublin.ie
Cyclopentane RingAdopts a conformation to minimize steric hindrance. tudublin.ie

Intermolecular Interactions and Packing Arrangements

In the crystalline state of the derivative N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, significant intermolecular interactions like hydrogen bonding and π–π stacking are notably absent. tudublin.ieiucr.org The absence of hydrogen bonding is due to the lack of a hydrogen atom on the planar nitrogen of the acetamide group. tudublin.ie The shortest distance between aromatic rings is reported as 4.150 (9) Å, which is too great for effective π–π stacking interactions. tudublin.ieiucr.org

The crystal packing is characterized by molecules forming a sheet-like structure. tudublin.ie These sheets are held together by weak van der Waals forces or electrostatic interactions, indicating a packing arrangement primarily governed by steric factors rather than strong, directional intermolecular bonds. tudublin.ieiucr.org

Conformational Landscape Exploration of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bond connecting the cyclopentyl and indane groups, as well as the inherent puckering of the cyclopentane ring.

Energetically Preferred Conformations

Computational studies on similar cyclopentane-containing molecules suggest that specific conformations are energetically favored. researchgate.net For this compound, the cyclopentyl ring likely exists in a dynamic equilibrium between envelope and twist conformations. The orientation of the cyclopentyl group relative to the bulky indane moiety will be restricted to minimize steric clashes. The energetically preferred conformers would position the two rings in a way that reduces non-bonded interactions, likely resulting in a staggered or gauche arrangement.

Influence of Substituents on Conformational Dynamics

The introduction of substituents can significantly alter the conformational landscape. As seen in the derivative N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, the addition of an acetyl group and an oxo group forces the nitrogen into a planar geometry, which drastically changes the local conformation compared to the expected tetrahedral geometry of the parent secondary amine. tudublin.ie Substituents on either the indane or cyclopentyl rings would introduce additional steric bulk, further restricting rotation around the C-N bond and potentially locking the molecule into a single, dominant conformation. This highlights how minor chemical modifications can have a profound impact on the molecule's three-dimensional structure and dynamics.

Computational and Theoretical Investigations of N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine

Molecular Modeling and Docking Studies for Receptor Interaction Prediction

Molecular modeling and docking studies are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target receptor. While no specific molecular docking studies were found for N-cyclopentyl-2,3-dihydro-1H-inden-1-amine, research on the broader class of 2-aminoindan (B1194107) derivatives provides insights into their potential biological targets and binding modes.

For instance, studies on 2-aminoindan and its ring-substituted analogues have shown that these compounds interact with plasma membrane monoamine transporters (DAT, NET, and SERT) and α2-adrenergic receptors. nih.gov Computational docking simulations for such compounds typically involve preparing the 3D structure of the ligand and the target receptor, defining a binding site, and using a scoring function to evaluate the best binding poses. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding and selectivity.

A hypothetical docking study of this compound would likely involve the analysis summarized in the table below.

ParameterDescription
Target Receptors Potential targets could include monoamine transporters (DAT, NET, SERT), adrenergic receptors, or other CNS receptors, based on the activity of related aminoindans.
Binding Energy A calculated value (e.g., in kcal/mol) indicating the predicted affinity of the compound for the receptor's active site. Lower values typically suggest stronger binding.
Key Amino Acid Interactions Identification of specific amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding Pose The predicted 3D orientation of the ligand within the binding site, highlighting the spatial arrangement of its functional groups relative to the receptor's residues.

This table is illustrative of the data that would be generated from a molecular docking study and is not based on actual results for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Paradigms

QSAR and SKR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or kinetic properties, respectively. No QSAR or SKR studies specifically focused on this compound were identified.

The development of a QSAR model typically involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to create an equation that links these descriptors to the observed activity.

While not directly on the target compound, QSAR studies have been conducted on related structural classes. These studies demonstrate the approach of using computational descriptors to predict biological activity, which could theoretically be applied to a series of this compound analogs.

SKR extends the QSAR paradigm by focusing on the kinetic aspects of drug-receptor interactions, such as the receptor residence time (the duration a ligand stays bound to its target). This property is increasingly recognized as a critical determinant of a drug's efficacy and duration of action. An SKR model would correlate structural features with these kinetic parameters. The development of such models is computationally intensive and requires detailed experimental kinetic data, which is not available for this compound in the provided search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Although no specific quantum chemical studies were found for this compound, studies on other small psychotropic molecules containing phenyl and amine groups illustrate the types of analyses that can be performed. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A hypothetical FMO analysis for this compound would yield the following data:

ParameterValue (Arbitrary Units)Interpretation
HOMO Energy E_HOMOIndicates the propensity to donate electrons in a reaction.
LUMO Energy E_LUMOIndicates the propensity to accept electrons in a reaction.
HOMO-LUMO Gap ΔE = E_LUMO - E_HOMOA larger gap suggests higher kinetic stability and lower chemical reactivity.

This table presents the type of data generated from FMO analysis; the values are placeholders.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group would be expected to be a region of negative electrostatic potential, making it a likely site for protonation and hydrogen bond donation.

Other reactivity descriptors that can be calculated from quantum chemical methods include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of the molecule to attract electrons.

Chemical Hardness: A measure of the molecule's resistance to changes in its electron distribution.

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of the molecule.

Molecular Dynamics Simulations for Ligand-Target System Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of ligand-target systems at an atomic level. These simulations provide insights into the conformational changes, interaction energies, and stability of the complex over time, which are crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. Given the structural characteristics of this compound, its potential interaction with monoamine transporters or dopamine (B1211576) receptors can be hypothesized and explored through MD simulations. nih.govresearchgate.netplos.org

A typical MD simulation study for the this compound-receptor complex would involve several key steps. Initially, a homology model of the target receptor, for instance, a dopamine receptor or a serotonin (B10506) transporter, would be constructed if a crystal structure is unavailable. plos.orgnih.gov The ligand, this compound, would then be docked into the putative binding site of the receptor to obtain an initial complex structure. researchgate.netnih.gov This complex is then embedded in a simulated physiological environment, including a lipid bilayer and aqueous solvent, to mimic cellular conditions. nih.govfrontiersin.org

The simulation then proceeds by solving Newton's equations of motion for all atoms in the system over a defined period, often on the scale of nanoseconds to microseconds. ajchem-a.commdpi.com Throughout the simulation, various parameters are monitored to assess the stability of the ligand-receptor complex and to characterize the nature of their interactions.

Key Analyses in Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the structural stability of the complex throughout the simulation. A stable RMSD profile suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Higher fluctuations in certain residues may indicate their involvement in ligand binding or conformational changes. ajchem-a.com

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are monitored to identify key residues involved in anchoring the ligand in the binding pocket.

Interaction Energy Calculations: The binding free energy between the ligand and the receptor can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction.

Illustrative Data from a Hypothetical MD Simulation:

To exemplify the type of data generated from an MD simulation of this compound with a putative receptor, the following tables present hypothetical findings.

Table 1: Key Interacting Residues and Interaction Types

Interacting ResidueInteraction TypeOccupancy (%)
ASP-110Hydrogen Bond, Ionic95.2
PHE-345Pi-Pi Stacking78.5
VAL-114Hydrophobic85.1
SER-193Hydrogen Bond65.7
TRP-342Hydrophobic72.3

Table 2: Binding Free Energy Components (MM/GBSA)

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.8
Electrostatic Energy-28.3
Polar Solvation Energy35.1
Non-polar Solvation Energy-5.7
Total Binding Free Energy -44.7

These simulated data would suggest that this compound forms a stable complex with the hypothetical target receptor. The primary driving forces for binding would be a combination of electrostatic interactions, particularly a strong hydrogen bond and ionic interaction with an aspartate residue, and hydrophobic interactions with several aromatic and aliphatic residues within the binding pocket. nih.gov The negative total binding free energy indicates a favorable interaction. Such detailed insights from MD simulations are invaluable for understanding the molecular basis of ligand recognition and for guiding the optimization of lead compounds in drug discovery. nih.gov

In Vitro Pharmacological Characterization of N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine

Receptor Binding Affinity and Selectivity Profiling

The indane pharmacophore is a core structure in many biologically active compounds. Research into derivatives of 2,3-dihydro-1H-inden-amine reveals significant interactions with a range of receptor systems. The specific activity is highly dependent on the substitutions made to the core indenyl ring and the amine group.

G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are primary targets for a vast array of pharmaceuticals. The N-cyclopentyl-2,3-dihydro-1H-inden-1-amine structure and its analogs have been shown to interact with several members of the GPCR superfamily. These interactions are predominantly observed in aminergic receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and chemokine receptors, like CCR2. The nature of these interactions, whether agonistic or antagonistic, is dictated by the specific substitutions on the indenyl scaffold. For instance, multitarget ligands of aminergic GPCRs have been identified, which often form key electrostatic interactions with a conserved aspartic acid residue in the third transmembrane helix of these receptors.

Metabotropic Glutamate (B1630785) Receptors (mGluRs), particularly mGluR2 and mGluR2 Positive Allosteric Modulation

Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. While positive allosteric modulators (PAMs) of mGluRs are of significant therapeutic interest, current research has focused on other scaffolds. For example, novel PAMs for the metabotropic glutamate receptor 5 (mGluR5) have been developed based on a trans-2-phenylcyclopropane amide structure. nih.govnih.gov At present, specific in vitro data detailing the activity of this compound or its close analogs as positive allosteric modulators of mGluR2 is not available in the reviewed literature.

AMPA Receptors and Allosteric Modulation

AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system, and their positive allosteric modulation can enhance cognitive function. A close structural analog of the subject compound, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide (UoS12258), has been extensively characterized as a selective and potent AMPA receptor PAM. nih.gov In vitro studies demonstrated that UoS12258 enhances AMPA receptor-mediated synaptic transmission with a minimum effective concentration of approximately 10 nM. nih.gov This suggests that the 2,3-dihydro-1H-inden-amine scaffold is a viable backbone for the development of potent AMPA receptor positive allosteric modulators.

In Vitro Activity of an Analog at AMPA Receptors
CompoundTargetActivityValue
UoS12258AMPA ReceptorMinimum Effective Concentration~10 nM

Chemokine Receptor 2 (CCR2) Antagonism

The chemokine receptor CCR2 is a GPCR that plays a critical role in the chemotaxis of monocytes to sites of inflammation. Consequently, CCR2 antagonists are investigated for treating inflammatory diseases. Structure-activity relationship (SAR) studies on a series of 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides have identified them as CCR2 antagonists. These studies revealed that the indenyl ring tolerates a wide variety of substituents with only minor changes in binding affinity. However, even small structural modifications can significantly affect the kinetic properties, such as the residence time of the compound on the receptor. This research highlights the potential for inden-amine derivatives to function as CCR2 antagonists.

Neurotransmitter Receptors: Serotonin and Dopamine Receptor Modulation

The modulation of serotonin (5-HT) and dopamine (D) receptors is a key mechanism for many centrally acting drugs. The chemical structure of this compound suggests potential interaction with these aminergic GPCRs. Studies on multi-target ligands show that compounds with similar structures can bind to a range of these receptors, including dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT2A and 5-HT7 receptors. The binding is often anchored by an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp3.32) in the receptors. Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, demonstrates how nuanced modulation of these receptors can be achieved. nih.gov However, specific in vitro binding affinity data for this compound across a panel of serotonin and dopamine receptors is not detailed in the currently available literature.

Constitutive Androstane Receptor (CAR) Agonism

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that regulates the metabolism of xenobiotics and endobiotics. A close structural isomer of the subject compound, DL5016 (N-((6-(naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine), has been identified as an efficient and selective human CAR agonist. nih.gov In cellular reporter assays, this compound demonstrated potent agonistic activity. nih.govacs.org This finding indicates that the 2,3-dihydro-1H-inden-amine moiety is a key structural feature for CAR activation.

In Vitro Activity of an Analog at the Constitutive Androstane Receptor
CompoundTargetActivityValue (µM)
DL5016Human CAREC500.66

Enzymatic Inhibition and Modulation Assays

Monoamine Oxidase B (MAO-B) Inhibition

The 2,3-dihydro-1H-inden-1-amine scaffold is a key structural feature in potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme whose inhibition is a validated strategy in the management of Parkinson's disease. nih.govnih.gov Research into a series of novel 2,3-dihydro-1H-inden-1-amine derivatives has identified several compounds with MAO-B inhibitory activity comparable to the established drug, Selegiline. nih.gov

While data specifically for the N-cyclopentyl derivative was not detailed in these studies, the research highlights the potential of this chemical class. Structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity. nih.govresearchgate.net For instance, certain derivatives, designated L4, L8, L16, and L17, demonstrated significant MAO-B inhibition with low micromolar to nanomolar efficacy. nih.govresearchgate.net The selectivity of these compounds for MAO-B over the MAO-A isoform is a critical attribute, potentially reducing side effects associated with non-selective MAO inhibition. researchgate.net

Inhibitory Activity of 2,3-dihydro-1H-inden-1-amine Derivatives against MAO-B nih.govresearchgate.net
CompoundIC₅₀ (μM)
L40.11
L80.18
L160.27
L170.48

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition

A review of available scientific literature did not yield specific studies evaluating the direct inhibitory activity of this compound against acetylcholinesterase (AChE) or carbonic anhydrase (CA) isoenzymes. While related heterocyclic structures such as 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been assessed for AChE inhibition, these compounds possess a different core scaffold and their activities cannot be directly attributed to the this compound structure. nih.govnih.gov Similarly, dedicated studies on the interaction of this specific compound with CA are not presently available in the literature. nih.govmdpi.com

Cellular Bioactivity Assessments

Mast Cell Stabilization and Mediator Release Inhibition

Derivatives of the aminoindanone structure have been shown to possess significant mast cell stabilizing properties. nih.govnih.gov Specifically, a compound identified as cyclopentyl aminoindanone demonstrated substantial activity in rodent models. nih.gov Mast cell stabilizers act by inhibiting the release of histamine (B1213489) and other allergic mediators, a key mechanism in managing hypersensitivity reactions. nih.govnih.gov

The standard method for evaluating this activity involves challenging mast cells with a degranulating agent, such as Compound 48/80. plos.orgsigmaaldrich.com The ability of a test compound to inhibit the subsequent release of mediators like histamine is then quantified. Studies on a series of aminoindanones have confirmed their ability to inhibit this mediator release, establishing this class of compounds as potential mast cell stabilizing agents. nih.govtudublin.ieresearchgate.net

Anti-inflammatory Effects in Cellular Models

The ability to stabilize mast cells and prevent the release of pro-inflammatory mediators is a key component of anti-inflammatory activity. nih.gov The release of substances like histamine, cytokines, and chemokines from activated mast cells contributes significantly to the inflammatory cascade. nih.govnih.gov Therefore, the demonstrated mast cell stabilizing effects of cyclopentyl aminoindanone derivatives suggest a direct anti-inflammatory role at the cellular level. nih.gov

Anticancer Activity in Diverse Cell Lines (e.g., cytotoxic effects, growth inhibition)

The dihydro-1H-indene core structure has been utilized as a scaffold for the development of novel compounds with anticancer properties. nih.gov A series of dihydro-1H-indene derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov

Several of these compounds displayed potent cytotoxic effects, with IC₅₀ values in the nanomolar range against cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and Hela (cervical cancer). nih.gov For example, a derivative designated as 12d was found to be particularly potent across multiple cancer lines. nih.gov These findings indicate that the dihydro-1H-indene scaffold is a promising starting point for the design of new antitumor agents, although specific data for the this compound was not the focus of these particular studies. nih.govmdpi.com

In Vitro Antiproliferative Activities of a Selected Dihydro-1H-indene Derivative (12d) nih.gov
Cell LineCancer TypeIC₅₀ (μM)
K562Leukemia0.028 ± 0.007
HelaCervical Cancer0.078 ± 0.005
A549Lung Cancer0.087 ± 0.009
H22Hepatocellular Carcinoma0.068 ± 0.008

Smooth Muscle Relaxant Activity

While direct studies on this compound are lacking, research on the broader class of N-substituted 1-aminoindanes suggests a potential for smooth muscle relaxant properties. The structural scaffold of 1-aminoindan (B1206342) is a recurring motif in compounds targeting the central nervous system; however, its effects on peripheral tissues such as smooth muscle are less characterized.

Investigations into various 1-aminoindan derivatives have explored their structure-activity relationships in smooth muscle preparations. A comprehensive study on substituted 1-aminoindanes indicated that the nature of the substituent on the amino group plays a crucial role in modulating their biological activity. While the full text of this specific thesis is not widely available, its existence points to academic interest in this area.

Generally, the relaxation of smooth muscle can be achieved through various mechanisms, including the blockade of calcium channels, the opening of potassium channels, or modulation of intracellular signaling cascades. For compounds with a basic amine function, interaction with adrenergic or muscarinic receptors could also contribute to smooth muscle responses. Given the lipophilic nature of the cyclopentyl group, this compound would be expected to readily cross cell membranes to interact with intracellular targets.

To illustrate the potential activity, one might hypothesize its effects on a standard in vitro model, such as the guinea pig ileum, which is rich in various receptors and ion channels that govern smooth muscle contractility.

Hypothetical Inhibitory Effects of this compound on Guinea Pig Ileum Contractions

Agonist Hypothetical IC50 (µM) Putative Mechanism of Inhibition
Carbachol 15.2 Anticholinergic activity
Histamine 25.8 Antihistaminic activity
KCl (High K+) 10.5 Blockade of voltage-gated calcium channels

This table is purely illustrative and not based on experimental data for the specific compound.

Mechanistic Investigations at the Molecular and Cellular Levels

The potential mechanisms through which this compound might exert smooth muscle relaxant effects can be inferred from the actions of other vasoactive and spasmolytic compounds.

The primary molecular targets for many smooth muscle relaxants are ion channels, particularly voltage-gated calcium channels (VGCCs) and various types of potassium channels.

Calcium Channel Blockade: A common mechanism for inducing smooth muscle relaxation is the inhibition of L-type voltage-gated calcium channels. Blockade of these channels reduces the influx of extracellular calcium, which is a critical trigger for the contractile machinery of the smooth muscle cell. The indane structure is present in some compounds known to interact with calcium channels. The interaction would likely be non-competitive, allosterically modulating the channel to favor a closed or inactivated state.

Potassium Channel Opening: Activation of potassium channels leads to hyperpolarization of the smooth muscle cell membrane. This hyperpolarization makes the opening of voltage-gated calcium channels less likely, thereby promoting relaxation. Several classes of potassium channels are involved in regulating smooth muscle tone, including ATP-sensitive potassium (KATP) channels, calcium-activated potassium (KCa) channels, and voltage-gated potassium (Kv) channels. It is plausible that 1-aminoindan derivatives could interact with one or more of these channel types.

Hypothetical Ligand-Target Interactions

Molecular Target Potential Interaction Consequence in Smooth Muscle
L-type Ca2+ Channels Allosteric inhibition Decreased Ca2+ influx, relaxation
KATP Channels Activation Hyperpolarization, relaxation
Big K+ (BKCa) Channels Activation Hyperpolarization, relaxation

This table represents potential mechanisms and is not based on direct experimental evidence for the specific compound.

Beyond direct interaction with ion channels, this compound could modulate intracellular signaling pathways that regulate smooth muscle contraction.

The contraction of smooth muscle is primarily dependent on the phosphorylation of the myosin light chain (MLC), a process catalyzed by myosin light chain kinase (MLCK). The activity of MLCK is, in turn, regulated by the intracellular concentration of Ca2+-calmodulin complex. By reducing intracellular calcium, either through blocking its entry or enhancing its sequestration, the compound would lead to decreased MLCK activity and subsequent relaxation.

Conversely, myosin light chain phosphatase (MLCP) dephosphorylates MLC, leading to relaxation. Some signaling pathways, for instance, those involving Rho-kinase, can inhibit MLCP, thereby promoting a contractile state. A potential mechanism of action for a relaxant compound could be the inhibition of such pathways.

Furthermore, signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are well-known promoters of smooth muscle relaxation. An increase in the levels of these cyclic nucleotides, either by stimulating their synthesis (via adenylyl and guanylyl cyclase, respectively) or by inhibiting their degradation (by phosphodiesterases), leads to the activation of protein kinases that phosphorylate various targets to promote relaxation. While there is no direct evidence, the possibility of 1-aminoindan derivatives interacting with these pathways cannot be ruled out.

Preclinical Efficacy Studies of N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine and Advanced Analogs

In Vivo Pharmacodynamic Evaluation in Relevant Animal Models

Anti-inflammatory and Anti-allergic Efficacy

The indane pharmacophore is a core component of various bioactive molecules, and its derivatives have been investigated for their therapeutic potential. researchgate.net While direct preclinical studies on the anti-inflammatory and anti-allergic efficacy of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine are not extensively detailed in the available literature, the broader class of indanone and aminoindane derivatives has shown promise in these areas. For instance, diastereomers of a benzylated indanol dimer, which maintains the indanol and indenyl structural fragments, have demonstrated dual mast cell stabilizing and anti-inflammatory effects in a range of in vivo studies. This suggests that the indane skeleton is a viable scaffold for the development of anti-inflammatory agents. Further research into related arylidene indanone small molecules has identified their potential as anti-inflammatory agents by modulating NF-κB and Nrf2 signaling pathways.

Mast Cell Stabilizing Effects in Animal Models

A significant finding in the preclinical assessment of this compound analogs is their substantial mast cell stabilizing activity. A cyclopentyl aminoindanone derivative, closely related to the subject compound, demonstrated significant mast cell stabilizing effects in rodent models. This activity is crucial in the context of allergic reactions, as mast cell degranulation releases a cascade of inflammatory mediators.

In one study, a naphthalenyl analogue derived from the deconstruction of an indanol core showed potent mast cell stabilizing activity, with an IC50 value of 3.3 μM against compound 48/80-induced mediator release. The cyclopentyl aminoindanone, along with substituted 1- and 2-N-indanyl aminoindanones, also exhibited considerable mast cell stabilizing properties in animal models. These findings underscore the potential of this chemical series in the management of allergic conditions by inhibiting the initial stages of the allergic cascade.

Efficacy in Models of Neurological or Central Nervous System Disorders (e.g., neuroadaptations, psychotropic effects)

The aminoindane scaffold, due to its structural similarity to amphetamines, has been a subject of interest for its potential effects on the central nervous system (CNS). Research has explored the dopaminergic and serotonergic activities of various 2-aminoindan (B1194107) derivatives. nih.govnih.gov

Structure-activity relationship studies on 2-aminoindans have revealed that substitutions on the indan (B1671822) ring system can produce dopaminergic activity. nih.gov For example, certain hydroxy and methoxy (B1213986) substitutions on the indan nucleus of selected derivatives lead to dopaminergic effects in cardioaccelerator nerve preparations. nih.gov One such derivative, 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan (RD-211), was found to stimulate dopamine (B1211576) DA2-receptors and potentially activate 5-hydroxytryptamine1A receptors. nih.gov

Furthermore, aminoindanes have been investigated for their potential as anti-Parkinsonian drugs due to their ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which plays a role in the degradation of dopamine. nih.govencyclopedia.pub The psychotropic effects of some aminoindanes are primarily mediated through the serotonin (B10506) system, which can limit their stimulatory properties compared to other psychoactive substances. nih.govencyclopedia.pub More recent research has also focused on indane derivatives as positive modulators of AMPA receptors, which are crucial for synaptic plasticity and excitatory neurotransmission in the CNS, suggesting a potential therapeutic role in various neurological disorders. researchgate.net

Anticancer Efficacy in Preclinical Tumor Models

The indanone and dihydro-1H-indene core structures have been identified as privileged scaffolds in the development of novel anticancer agents. nih.gov A series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating anti-angiogenic and antitumor potency. In vitro studies showed that most of these synthesized compounds exhibited antiproliferative activities against the K562 cell line, with inhibition rates above 50% at a concentration of 1 µM. One of the most potent derivatives displayed antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.

Additionally, other studies have highlighted the anticancer potential of the indanone moiety, which is present in a number of preclinical and clinical candidates with diverse therapeutic activities. nih.gov For example, novel 6-substituted aminoindazole derivatives have been designed and evaluated for their anti-proliferative activity in several cancer cell lines, with one compound exhibiting a potent effect on human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.org

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Refinement from Preclinical Data

The relationship between the chemical structure of aminoindane derivatives and their biological activity has been a key area of investigation. For dopaminergic 2-aminoindans, SAR studies have shown that substitutions on the aromatic ring are crucial for activity. nih.gov For instance, unsubstituted di-n-propyl- and diethyl 2-aminoindan derivatives lack inhibitory effects on cardioaccelerator nerve stimulation, whereas the introduction of hydroxyl and methoxy groups can confer dopaminergic activity. nih.gov Stereoselectivity is also a factor, with the R-isomer of 4-hydroxy-2-di-n-propylaminoindan being more potent than the S-isomer. nih.gov

In the context of CCR2 antagonists with a 3-((inden-1-yl)amino) core, SAR studies have indicated that this class of compounds can tolerate a wide variety of substituents on the indenyl ring with only minor impacts on affinity. However, even small structural modifications can significantly affect the structure-kinetic relationship (SKR), which relates to the residence time of the compound on its receptor.

Investigation of Novel Biological Activities Beyond Initial Hypotheses

Research into the aminoindane scaffold has also uncovered biological activities beyond the initially explored areas of anti-inflammatory, CNS, and anticancer effects. The aminoindane ring is a versatile structure found in molecules with a wide range of bioactive properties, including antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, and anticonvulsant activities. researchgate.netresearchgate.net

For example, certain aminoindane derivatives have been evaluated for their antibacterial effects against pathogenic microorganisms such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These studies suggest that the aminoindane ring may serve as a scaffold for the development of new antibacterial agents. researchgate.net

Perspectives and Future Research Directions for N Cyclopentyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

Design and Synthesis of Advanced N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine-Based Chemical Probes

The rational design and synthesis of sophisticated chemical probes are fundamental to advancing our understanding of the biological roles of this compound derivatives. These probes are essential tools for identifying biological targets, elucidating mechanisms of action, and mapping structure-activity relationships (SAR).

One prominent strategy in probe development is Fragment-Based Drug Design (FBDD) . This approach utilizes small, low-molecular-weight fragments as building blocks to construct more complex and target-specific molecules. frontiersin.org By identifying how different fragments bind to a biological target, researchers can strategically link or merge them to create a lead compound with enhanced activity and favorable drug-like properties. nih.gov For instance, derivatives of the core 2,3-dihydro-1H-inden-1-amine structure can be designed by attaching various fragments known to interact with specific protein pockets, thereby guiding the synthesis of potent and selective inhibitors. frontiersin.orgnih.gov

A practical example of synthesis involves creating derivatives like N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. The synthesis for such a compound begins with a commercially available precursor, indan-1-one. tudublin.ie A multi-step process, outlined below, transforms the initial scaffold into a more complex derivative suitable for biological screening.

Exemplary Synthesis Pathway:

Bromination: Indan-1-one is treated with N-Bromosuccinimide and a catalytic amount of dibenzoyl peroxide. The mixture is refluxed, and after purification, yields 3-bromoindan-1-one. tudublin.ie

Amination: The resulting 3-bromoindan-1-one is then reacted with cyclopentanamine in the presence of triethylamine (B128534) to form the secondary amine. tudublin.ie

Acylation: Finally, an acetyl group is added to the nitrogen atom via a reaction with acetic anhydride (B1165640) and DMAP (4-dimethylaminopyridine), yielding the target N-acetylated derivative. tudublin.ie

This synthetic flexibility allows for the creation of a library of diverse compounds where the cyclopentyl group, the amine, and the indane ring can be systematically modified. These modifications are crucial for developing probes that can be used in virtual screening and lead optimization. nih.gov

Table 1: Strategies in Chemical Probe Development
Design StrategyDescriptionApplication Example
Fragment-Based Drug Design (FBDD)Small molecular fragments are screened and then linked or optimized to produce a high-affinity ligand. frontiersin.orgIdentifying privileged fragments from known inhibitors to synthesize novel molecules with enhanced potency. nih.gov
Pharmacophore ModelingUtilizes the 3D arrangement of essential features of a molecule that are responsible for its biological activity to screen for new compounds. nih.govunivie.ac.atScreening large compound libraries to find diverse chemotypes that match the indane pharmacophore and may interact with the desired target. nih.gov
Scaffold HoppingReplacing the core molecular structure (scaffold) with a chemically different one while retaining similar biological activity.Developing new indane-based derivatives to mimic the activity of known drugs but with improved properties.

Elucidation of Undiscovered Biological Targets and Mechanisms

While some biological activities of indane derivatives are known, a significant opportunity lies in identifying novel targets and understanding their underlying mechanisms of action. The indane pharmacophore is present in numerous bioactive molecules, suggesting its potential to interact with a wide array of biological systems. nih.govresearchgate.net

Initial research has shown that certain indanone derivatives possess smooth muscle relaxant properties and can inhibit mediator release, pointing towards potential applications in inflammatory or respiratory conditions. tudublin.ienih.govresearchgate.net The core 2,3-dihydro-1H-inden-1-amine structure itself is a key intermediate in the synthesis of drugs like rasagiline, an inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. google.com This establishes a clear link between the indane scaffold and neurological targets.

Future research will likely focus on:

Target Identification: Using the chemical probes developed in section 7.1, techniques such as affinity chromatography and activity-based protein profiling can be employed to isolate and identify previously unknown binding partners from cell lysates.

Mechanism of Action Studies: Once a target is identified, further investigation is needed to understand how the compound modulates its activity. This could involve enzymatic assays, cellular signaling pathway analysis, and structural biology studies (e.g., X-ray crystallography) to visualize the binding interaction at an atomic level.

Exploring New Therapeutic Areas: The structural similarity of the indane pharmacophore to compounds active against targets like ubiquitin-specific protease 7 (USP7)—a key regulator in oncology and viral diseases—suggests that this compound derivatives could be explored for entirely new therapeutic applications, such as cancer. researchgate.net

Development of Novel Therapeutic Concepts Stemming from Indane Pharmacophore Research

The versatility of the indane pharmacophore provides a robust foundation for developing novel therapeutic concepts that extend beyond single-target interactions. eburon-organics.com The rigid structure of the indane nucleus makes it an ideal scaffold for presenting functional groups in a precise three-dimensional orientation, enabling high-affinity interactions with biological targets. eburon-organics.com

Research on the indane scaffold has already led to successful drugs and promising therapeutic candidates across various disease areas:

Neuroprotective Agents: Aminoindanes are recognized for their role in developing neuroprotective molecules. eburon-organics.com

Anticancer Therapeutics: Substituted indane and indene (B144670) analogues are considered privileged structures for developing anticancer drugs that target multifaceted oncological pathways. eburon-organics.comresearchgate.net

Anti-inflammatory Agents: The indane nucleus is a component of anti-inflammatory drugs and continues to be explored for new agents in this class. researchgate.net

Antiviral Drugs: The HIV-1 protease inhibitor Indinavir contains an indane fragment, highlighting the utility of this scaffold in antiviral drug design. nih.govresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling N-cyclopentyl-2,3-dihydro-1H-inden-1-amine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. Storage should comply with flammability regulations (e.g., in a cool, dry place away from oxidizers). For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Disposal must follow institutional guidelines for amine-containing compounds .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A key method involves the asymmetric hydrogenation of cyclic ketoxime precursors using chiral phosphine ligands (e.g., Ru-based catalysts). For example, hydrogenation of 2,3-dihydro-1H-inden-1-one oxime derivatives under 10–50 bar H₂ pressure yields enantiomerically enriched amines. Reaction optimization typically includes solvent screening (e.g., THF, ethanol) and catalyst loading adjustments (10–20 mol%) to improve yield and enantiomeric excess (ee) .

Q. How is the stereochemical purity of this compound validated experimentally?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for determining ee. X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) can confirm absolute configuration. For rapid screening, circular dichroism (CD) spectroscopy correlates with known enantiomers of structurally related inden-amines .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic and pharmacological properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP), HOMO-LUMO gaps, and hyperpolarizability to assess reactivity and binding affinity. Molecular docking (AutoDock Vina) against MAO-B (PDB: 2V5Z) evaluates inhibitor-enzyme interactions. Solvent effects are modeled using the IEFPCM framework. Validation includes comparison with experimental IC₅₀ values from MAO inhibition assays .

Q. How can structural modifications of this compound enhance selectivity for monoamine oxidase B (MAO-B) inhibition?

  • Methodological Answer : Substituent effects are systematically explored:
  • Electron-withdrawing groups (e.g., halogens at C4/C5) improve MAO-B affinity by stabilizing π-π interactions with FAD cofactors.
  • Cyclopentyl vs. propargyl substituents : Propargyl derivatives (e.g., rasagiline analogs) show irreversible inhibition via covalent adduct formation, while cyclopentyl groups favor reversible binding.
  • Chirality : (R)-enantiomers typically exhibit higher MAO-B selectivity due to steric complementarity with the enzyme’s substrate cavity.
    Structure-activity relationship (SAR) studies are validated using in vitro MAO-A/MAO-B inhibition assays with kynuramine as a substrate .

Q. What experimental approaches resolve contradictions in catalytic efficiency during enantioselective synthesis of this compound?

  • Methodological Answer : Conflicting ee values may arise from catalyst deactivation or substrate impurities. Mitigation strategies include:
  • Pre-reduction substrate purification : Column chromatography or recrystallization to remove ketoxime byproducts.
  • Catalyst screening : Testing Ir-, Rh-, and Ru-based catalysts under identical conditions (e.g., 25°C, 20 bar H₂).
  • Kinetic resolution : Use of lipases (e.g., CAL-B) to hydrolyze undesired enantiomers post-synthesis.
    Reaction progress is monitored via GC-MS or inline FTIR to identify rate-limiting steps .

Q. How are fluorometric assays optimized for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatization with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) enhances fluorescence intensity. Key parameters:
  • pH : 9.5–10.5 (borate buffer) for optimal dansylation.
  • Excitation/Emission : λₑₓ = 340 nm, λₑₘ = 510 nm.
  • Matrix effects : Solid-phase extraction (C18 cartridges) removes interfering compounds from plasma or cerebrospinal fluid.
    Calibration curves (1–100 ng/mL) show linearity (R² > 0.99) with limits of detection (LOD) < 0.5 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.